4-Ethyl-5-phenylthiophene-2-carboxylic acid

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

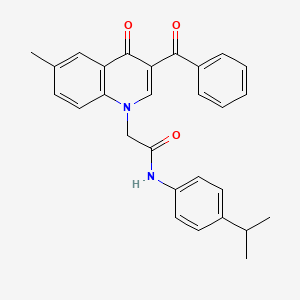

4-Ethyl-5-phenylthiophene-2-carboxylic acid is a chemical compound with the CAS Number: 937599-47-8 . It has a molecular weight of 232.3 and its IUPAC name is 4-ethyl-5-phenyl-2-thiophenecarboxylic acid .

Molecular Structure Analysis

The InChI code for 4-Ethyl-5-phenylthiophene-2-carboxylic acid is 1S/C13H12O2S/c1-2-9-8-11 (13 (14)15)16-12 (9)10-6-4-3-5-7-10/h3-8H,2H2,1H3, (H,14,15) . This code provides a specific representation of the molecular structure of the compound.Physical And Chemical Properties Analysis

4-Ethyl-5-phenylthiophene-2-carboxylic acid is a powder at room temperature .Aplicaciones Científicas De Investigación

Synthesis and Biological Activity

Synthesis of Phenylalkyloxiranecarboxylic Acid Derivatives : A study describes the synthesis of 2-(phenylalkyl)oxirane-2-carboxylic acids and their hypoglycemic activity, showing the potential of thiophene derivatives in developing blood glucose-lowering agents (Eistetter & Wolf, 1982).

Antimicrobial Activity of 2-Aminothiophene Derivatives : Research on the synthesis of substituted 2-aminothiophenes, including ethyl 2-amino-4-phenylthiophene-3-carboxylate derivatives, has shown significant antimicrobial properties, highlighting the importance of thiophene derivatives in drug development (Prasad et al., 2017).

Material Science and Polymer Chemistry

Polymer Photodetectors Enhancement : A study leveraging modified 3,4-ethylenedioxythiophene demonstrates its use in significantly reducing the dark current of polymer photodetectors, thereby enhancing detectivities. This showcases the role of thiophene derivatives in improving materials for optoelectronic applications (Zhang et al., 2015).

Polycondensation Reaction Optimization : Research focusing on the polycondensation of 3,4-ethylenedioxythiophene for polymer synthesis underlines the importance of thiophene derivatives in creating high-molecular-weight polymers for various applications (Yamazaki et al., 2013).

Supramolecular Chemistry

Supramolecular Liquid-Crystalline Networks : The self-assembly of multifunctional hydrogen-bonding molecules, including thiophene derivatives, to form supramolecular liquid-crystalline networks highlights the potential for creating advanced materials with unique properties (Kihara et al., 1996).

Catalysis

Polymer-Supported Nanocatalysts : The use of poly(3,4-ethylenedioxythiophene) to immobilize metal particle catalysts and reagents demonstrates a novel approach to catalysis, with applications in the hydrogenation of nitrophenol and electro-oxidation of various organic compounds (Sivakumar & Phani, 2011).

Safety and Hazards

The safety information for 4-Ethyl-5-phenylthiophene-2-carboxylic acid includes several hazard statements: H302, H315, H319, H335 . The precautionary statements include: P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P312, P330, P332+P313, P337+P313, P362, P403+P233, P405, P501 .

Propiedades

IUPAC Name |

4-ethyl-5-phenylthiophene-2-carboxylic acid |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H12O2S/c1-2-9-8-11(13(14)15)16-12(9)10-6-4-3-5-7-10/h3-8H,2H2,1H3,(H,14,15) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DSTPOYHSXHUJHS-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=C(SC(=C1)C(=O)O)C2=CC=CC=C2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H12O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

232.30 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![4-({[2-(2,3-Dimethoxyphenyl)-5-methyl-1,3-oxazol-4-yl]methyl}thio)-2-(2,5-dimethylphenyl)pyrazolo[1,5-a]pyrazine](/img/structure/B2957715.png)

![[2-[(2,5-Dimethylphenyl)methylsulfanyl]-4,5-dihydroimidazol-1-yl]-(2-methylphenyl)methanone](/img/structure/B2957716.png)

![4-isobutyl-N-isopropyl-1-((3-methoxybenzyl)thio)-5-oxo-4,5-dihydro-[1,2,4]triazolo[4,3-a]quinazoline-8-carboxamide](/img/structure/B2957719.png)

![N-(5-(4-chloro-3-(trifluoromethyl)benzyl)thiazol-2-yl)benzo[d][1,2,3]thiadiazole-5-carboxamide](/img/structure/B2957723.png)

![N-((3-(1-methyl-1H-pyrazol-4-yl)-1,2,4-oxadiazol-5-yl)methyl)-3-phenylbenzo[c]isoxazole-5-carboxamide](/img/structure/B2957729.png)

![N-{[4-(1H-indol-2-ylcarbonyl)piperazin-1-yl]carbonyl}-L-valine](/img/structure/B2957735.png)

![2,5-Dimethyl-N-[1-(oxan-4-yl)pyrrolidin-3-yl]benzenesulfonamide](/img/structure/B2957736.png)

![4-bromo-1-{[1-(4-bromo-2-fluorobenzoyl)azetidin-3-yl]methyl}-1H-pyrazole](/img/structure/B2957737.png)